molecular formula C10H7N3O3S B14899163 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide

3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide

Cat. No.: B14899163
M. Wt: 249.25 g/mol
InChI Key: PWEHNNCZUKKIOW-UHFFFAOYSA-N
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Description

3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a cyano group (-CN) at the 3-position of the benzene ring and an isoxazol-4-yl substituent on the sulfonamide nitrogen. The cyano group, an electron-withdrawing substituent, may enhance binding affinity to metalloenzymes by increasing the acidity of the sulfonamide proton, facilitating chelation with metal ions in active sites .

Properties

Molecular Formula

C10H7N3O3S

Molecular Weight

249.25 g/mol

IUPAC Name

3-cyano-N-(1,2-oxazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C10H7N3O3S/c11-5-8-2-1-3-10(4-8)17(14,15)13-9-6-12-16-7-9/h1-4,6-7,13H

InChI Key

PWEHNNCZUKKIOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CON=C2)C#N

Origin of Product

United States

Preparation Methods

General Synthetic Routes for Sulfonamides

Classical Sulfonamide Formation

The formation of the sulfonamide linkage represents a critical step in the synthesis of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide. The classical approach involves the reaction of sulfonyl chlorides with appropriate amines.

A general synthetic route for sulfonamide formation involves:

  • Preparation of the appropriately substituted benzenesulfonyl chloride
  • Reaction with isoxazol-4-amine to form the sulfonamide bond

In a typical procedure, the sulfonyl chloride is reacted with the amine in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction can be represented as follows:

3-Cyanobenzenesulfonyl chloride + Isoxazol-4-amine → 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide + HCl

Alternative Sulfonamide Formation Methods

Recent developments have introduced alternative methodologies for sulfonamide formation, which may be applicable to the synthesis of the target compound. One such method involves the reductive coupling of aryl sulfinates and nitroarenes.

A notable approach employs the reductive coupling of sodium aryl sulfinates with nitroarenes using sodium bisulfite as the reducing agent:

ArSO2Na + ArNO2 + NaHSO3 → ArSO2NHAr' + Byproducts

This method could potentially be adapted for the synthesis of the target compound by using an appropriate nitro-isoxazole derivative and 3-cyanobenzenesulfinate.

Preparation of 3-Cyanobenzenesulfonamide Intermediates

Synthesis of 3-Cyanobenzenesulfonamide

The 3-cyanobenzenesulfonamide intermediate serves as a crucial precursor for the target compound. Multiple synthetic routes for this intermediate are available:

From 3-Bromobenzenesulfonamide via Cyanation

One method involves the copper-catalyzed cyanation of 3-bromobenzenesulfonamide:

  • Preparation of 3-bromobenzenesulfonamide
  • Cyanation using copper(I) cyanide in a polar aprotic solvent such as N,N-dimethylformamide (DMF)
Direct Sulfonamide Formation from 3-Cyanobenzene Derivatives

Another approach involves the direct sulfonylation of 3-cyanobenzene followed by conversion to the sulfonamide:

  • Chlorosulfonation of 3-cyanobenzene using chlorosulfonic acid
  • Treatment of the resulting sulfonyl chloride with ammonia to form the primary sulfonamide

Direct Cyanation Methods

The introduction of the cyano group at the 3-position can also be achieved through direct cyanation methodologies:

Sandmeyer Reaction

The Sandmeyer reaction offers a viable route for introducing the cyano group:

  • Diazotization of 3-aminobenzenesulfonamide with sodium nitrite in acidic conditions
  • Treatment of the resulting diazonium salt with copper(I) cyanide to introduce the cyano group

Table 1 below summarizes the reaction conditions for different cyanation methods based on literature reports for similar compounds:

Method Reagents Conditions Typical Yield (%) Reference
Copper-catalyzed cyanation CuCN, DMF 120-150°C, 6-12h 65-80
Sandmeyer reaction NaNO2, HCl, CuCN 0-5°C (diazotization), then 60-80°C 50-70
Palladium-catalyzed cyanation Zn(CN)2, Pd catalyst, ligand 80-110°C, 6-24h 70-85
Cyanation via boronic acid Boronic acid, K4[Fe(CN)6], catalyst 80-100°C, 12-24h 60-75

Synthesis of Isoxazole Derivatives

Preparation of Isoxazol-4-amine

Isoxazol-4-amine, a key building block for the target compound, can be synthesized through various methods:

From β-Keto Esters and Hydroxylamine

A common approach involves the cyclocondensation of β-keto esters with hydroxylamine:

  • Reaction of a suitable β-keto ester with hydroxylamine hydrochloride in the presence of a base
  • Subsequent functionalization to introduce the amino group at the 4-position
From Isoxazole via Nitration and Reduction

Another route involves:

  • Nitration of isoxazole to obtain 4-nitroisoxazole
  • Reduction of the nitro group to obtain isoxazol-4-amine

Alternative Isoxazole Formations

Several additional methods for isoxazole synthesis have been reported:

The 1,3-dipolar cycloaddition of nitrile oxides with vinyl acetate yields 3-phenyl-5-acetoxy-Δ2-isoxazoline. These compounds are readily converted into 3-phenyl isoxazole by the removal of acetic acid.

These various isoxazole formation methods can be adapted for the synthesis of appropriately substituted isoxazole derivatives that can subsequently be coupled with 3-cyanobenzenesulfonamide.

N-Substitution Methods for Sulfonamides

Direct N-Substitution

Direct N-substitution of the primary sulfonamide with appropriate isoxazole derivatives represents a straightforward approach:

  • Preparation of primary 3-cyanobenzenesulfonamide
  • Activation of the sulfonamide NH2 group with a base
  • Reaction with an appropriately functionalized isoxazole derivative

Coupling via Buchwald-Hartwig Reaction

The Buchwald-Hartwig reaction offers a powerful method for forming C-N bonds and can be applied to the synthesis of N-substituted sulfonamides:

  • Reaction of 3-cyanobenzenesulfonamide with a halogenated isoxazole derivative
  • Use of a palladium catalyst, suitable ligand, and base

Table 2 presents typical reaction conditions for N-substitution methods based on literature reports:

Method Reagents Conditions Typical Yield (%) Reference
Base-mediated coupling K2CO3 or Cs2CO3, DMF 60-100°C, 12-24h 60-85
Buchwald-Hartwig coupling Pd catalyst, ligand, base 80-120°C, 12-48h 65-80
Reductive amination Aldehyde/ketone, reducing agent Variable depending on substrate 50-75
Cu-catalyzed N-arylation Cu catalyst, ligand, base 80-110°C, 24-48h 55-75

Complete Synthetic Routes for 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide

Based on the methodologies described above, several comprehensive synthetic routes for the preparation of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide can be proposed:

Route A: Sulfonylation of Isoxazol-4-amine

This approach involves the direct reaction of 3-cyanobenzenesulfonyl chloride with isoxazol-4-amine:

  • Preparation of 3-cyanobenzenesulfonyl chloride from 3-cyanobenzene via chlorosulfonation
  • Reaction with isoxazol-4-amine in the presence of a base such as pyridine or triethylamine
  • Purification by recrystallization or column chromatography

Route B: N-Arylation of 3-Cyanobenzenesulfonamide

An alternative approach involves the N-arylation of 3-cyanobenzenesulfonamide with a halogenated isoxazole:

  • Synthesis of 3-cyanobenzenesulfonamide
  • N-arylation with 4-haloisoxazole using Buchwald-Hartwig coupling conditions
  • Purification to obtain the target compound

Route C: Reductive Coupling Approach

This innovative approach utilizes the reductive coupling methodology:

  • Preparation of sodium 3-cyanobenzenesulfinate
  • Reaction with 4-nitroisoxazole under reductive coupling conditions using sodium bisulfite
  • Isolation and purification of the target compound

Table 3 below compares the advantages and disadvantages of these synthetic routes:

Route Advantages Disadvantages Key Considerations
Route A Direct approach, fewer steps Requires preparation of sulfonyl chloride which may be moisture-sensitive Suitable for large-scale synthesis
Route B Modular approach, flexible Requires expensive catalysts and ligands Good for library synthesis and optimization
Route C Avoids sulfonyl chloride intermediates May produce regioisomers, requires optimization Environmentally friendly option

Optimization and Scale-Up Considerations

Reaction Optimization

Several parameters can be optimized to improve yield and purity:

Solvent Effects

The choice of solvent significantly impacts reaction outcomes. For sulfonamide formation, aprotic solvents like dichloromethane, tetrahydrofuran, or acetonitrile are commonly used.

Temperature and Reaction Time

Optimal temperature and reaction duration vary depending on the synthetic route:

  • For sulfonyl chloride reactions with amines: typically 0-25°C for 2-6 hours
  • For coupling reactions: elevated temperatures (60-120°C) for extended periods (12-48 hours)

Purification Strategies

Effective purification is essential for obtaining the target compound in high purity:

  • Recrystallization: Using appropriate solvent systems (ethanol, ethyl acetate/hexane)
  • Column chromatography: Typically employing silica gel with dichloromethane/ethanol or ethyl acetate/hexane solvent systems
  • Trituration: Using diethyl ether or petroleum ether to remove impurities

Structural Confirmation and Characterization

Spectroscopic Analysis

The structure of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide can be confirmed using various spectroscopic techniques:

NMR Spectroscopy

1H NMR would show characteristic signals for:

  • Aromatic protons of the benzene ring
  • Isoxazole ring protons
  • Sulfonamide NH proton

13C NMR would confirm the presence of:

  • Cyano carbon (typically around 115-120 ppm)
  • Aromatic carbons
  • Isoxazole carbons
Infrared Spectroscopy

Key IR bands would include:

  • Cyano group stretching (~2230-2240 cm-1)
  • Sulfonamide S=O stretching (~1370 and ~1140 cm-1)
  • N-H stretching (~3300 cm-1)

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and fragmentation pattern of the compound, with a molecular ion peak corresponding to the expected molecular weight of 3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide.

Chemical Reactions Analysis

3-Cyano-n-(isoxazol-4-yl)benzenesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction of β-ketodithioesters with sodium azide furnishes β-ketonitriles in good yields .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The bioactivity of benzenesulfonamides is highly dependent on substituent type and position. Key structural analogs and their substituent effects include:

Compound Substituents on Benzene Ring Sulfonamide Nitrogen Substituent Key Functional Impact Reference
3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide -CN (3-position) Isoxazol-4-yl Cyano group enhances electron-withdrawing effects, potentially improving enzyme inhibition via increased sulfonamide acidity. -
Styrylquinolin-7-yl derivatives -OH (para), -NO₂ (para) Styrylquinolin-7-yl Free hydroxyl and nitro groups enhance HIV integrase inhibition (96.7% inhibition for nitro-substituted IIIi vs. 72.9% for methoxy-substituted IIIg).
4-[5-(4-chloro-phenyl)-3-(4-hydroxy-phenyl)-pyrazol-1-yl]benzenesulfonamide -Cl (para), -OH (para) Pyrazol-1-yl Chloro and hydroxy groups confer potent cytotoxicity (leader compound in anticancer activity) and selective hCA XII inhibition (KI = 6.2–95 nM).
(E)-N-(5-methylisoxazol-3-yl)-4-((pyridin-2-ylmethylene)amino)benzenesulfonamide Schiff base (para) 5-Methylisoxazol-3-yl Azomethine linkage enables chelation and nonlinear optical properties, suggesting diverse applications in drug design.

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -CN) at the para or meta positions enhance enzyme inhibition by increasing sulfonamide acidity .
  • Bulky heterocyclic substituents (e.g., isoxazolyl, pyrazolyl) improve selectivity for specific isoforms, such as hCA XII over hCA IX .
Enzyme Inhibition:
  • HIV Integrase (HIV IN): Nitro-substituted styrylquinolin-7-yl derivatives (e.g., IIIi) showed 96.7% inhibition, attributed to nitro-enhanced sulfonamide acidity . The cyano group in 3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide may mimic this effect.
  • Carbonic Anhydrases (hCA): Chloro-phenyl/hydroxy-phenyl pyrazolyl derivatives exhibited nanomolar inhibition of hCA XII (KI = 6.2–95 nM), with >10-fold selectivity over hCA IX .
Cytotoxicity:
  • Chloro-phenyl derivatives demonstrated leader compound status in anticancer activity, suggesting halogen substituents enhance cytotoxicity . Cyano groups, while electron-withdrawing, may require evaluation for similar effects.
Pharmacokinetic and Analytical Profiles
  • HPLC Analysis : A related compound, 4-(5-methyl-3-(3-fluorophenyl)-isoxazol-4-yl)benzenesulfonamide, was quantified in plasma with a retention time of 3.5 minutes and a LOQ of 0.5 ng/mL, indicating robust analytical methods for isoxazolyl-benzenesulfonamides .

Q & A

What synthetic strategies are commonly employed for preparing 3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide derivatives?

Level : Basic
Methodological Answer :
The synthesis typically involves coupling anthranilic acid derivatives (e.g., substituted 2-aminobenzoic acids) with isothiocyanato-benzenesulfonamide intermediates under reflux conditions in alcoholic solvents. For example, 3-(2-mercapto-4-oxoquinazolin-3-yl)benzenesulfonamide derivatives are synthesized by reacting anthranilic acids with 3-isothiocyanato-benzenesulfonamide, followed by cyclization. Yields range from 58% to 71%, depending on substituents and reaction optimization . Characterization relies on 1H^1H/13C^13C NMR, mass spectrometry (MS), and elemental analysis to confirm regiochemistry and purity .

How can researchers resolve discrepancies in 1H^1H1H NMR spectral data for benzenesulfonamide derivatives with similar substituents?

Level : Advanced
Methodological Answer :
Contradictions in NMR data often arise from solvent effects, tautomerism, or dynamic exchange processes. For instance, sulfonamide NH2_2 protons may appear as broad singlets (e.g., δ 7.55 ppm in DMSO-d6_6) due to hydrogen bonding, while thiol (SH) protons exchange with D2_2O and resonate downfield (δ 13.10–13.18 ppm). Advanced strategies include:

  • Variable-temperature NMR to identify exchange-broadened signals.
  • 2D experiments (e.g., 1H^1H-13C^13C HSQC) to assign overlapping peaks.
  • Computational modeling (DFT) to predict chemical shifts and validate assignments .

What crystallographic methods are recommended for elucidating the solid-state structure of 3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide?

Level : Advanced
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key considerations:

  • High-resolution data collection (≤ 1.0 Å) to resolve cyano/isoxazole orientation.
  • Twinning analysis (SHELXD) for crystals with non-merohedral twinning.
  • Hydrogen-bonding networks are critical for stabilizing sulfonamide conformations. For macromolecular complexes, SHELXPRO interfaces with refinement tools like PHENIX .

How can reaction yields be optimized for benzenesulfonamide derivatives with electron-withdrawing substituents?

Level : Advanced
Methodological Answer :
Electron-withdrawing groups (e.g., cyano, fluoro) reduce nucleophilicity, requiring tailored conditions:

  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to activate isothiocyanate intermediates.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity for sterically hindered substrates.
  • Temperature : Prolonged reflux (6–8 hours) improves conversion for low-yielding reactions (e.g., 58% for 3i vs. 71% for 3n) .

What analytical techniques are suitable for quantifying 3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide in biological matrices?

Level : Basic
Methodological Answer :
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is preferred. Key parameters:

  • Column : C18 reversed-phase (e.g., 5 µm, 150 mm × 4.6 mm).
  • Mobile phase : Gradient of acetonitrile/0.1% formic acid.
  • Internal standards : Isotopically labeled analogs (e.g., 13C^{13}C-sulfonamide) minimize matrix effects.
  • Limit of quantification (LOQ) : Achievable down to 0.5 ng/mL in plasma using solid-phase extraction (SPE) .

How should researchers design assays to evaluate the biological activity of sulfonamide derivatives against cancer targets?

Level : Advanced
Methodological Answer :

  • Target selection : Prioritize enzymes overexpressed in cancers (e.g., carbonic anhydrase IX).
  • Assay conditions : Use pH-controlled buffers (pH 6.5–7.4) to mimic tumor microenvironments.
  • Data validation : Cross-validate inhibition results with orthogonal methods (e.g., SPR for binding kinetics, cell viability assays).
  • SAR analysis : Correlate substituent effects (e.g., isoxazole vs. pyrazole) with activity using multivariate regression models .

What strategies mitigate challenges in synthesizing sterically hindered benzenesulfonamide derivatives?

Level : Advanced
Methodological Answer :

  • Protecting groups : Temporarily block reactive sites (e.g., NH2_2 with Boc groups) during coupling steps.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 4 hours) for heat-sensitive intermediates.
  • Flow chemistry : Enables precise control of reaction parameters (temperature, residence time) for high-throughput synthesis .

How can computational tools predict the metabolic stability of 3-Cyano-N-(isoxazol-4-yl)benzenesulfonamide?

Level : Advanced
Methodological Answer :

  • In silico models : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 metabolism.
  • Docking simulations : Identify potential metabolic hotspots (e.g., cyano group oxidation) using CYP3A4 crystal structures.
  • Retrosynthetic planning : AI-driven platforms (e.g., Pistachio) suggest stable analogs by modifying labile substituents .

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